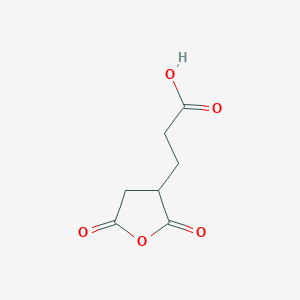
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C8H8O5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a propanoic acid functional group. This compound is known for its unique structure, which includes a furan ring with two keto groups at positions 2 and 5, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid typically involves the reaction of maleic anhydride with an appropriate alcohol or amine under controlled conditions. One common method involves the reaction of maleic anhydride with propanol in the presence of a catalyst to form the desired product . The reaction conditions often include:
- Temperature: 80-100°C
- Solvent: Toluene or another non-polar solvent
- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
Mécanisme D'action
The mechanism by which 3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid exerts its effects involves its interaction with various molecular targets. The compound’s keto groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Similar structure but with a methyl group at the 4-position.
3-(2-Pyridyldithio)propanoic acid: Contains a pyridine ring instead of a furan ring.
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Lacks the propanoic acid group.
Uniqueness
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid is unique due to its combination of a furan ring with two keto groups and a propanoic acid functional group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C7H8O5 |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
3-(2,5-dioxooxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h4H,1-3H2,(H,8,9) |
Clé InChI |
MPJGGYGWCMNTKP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



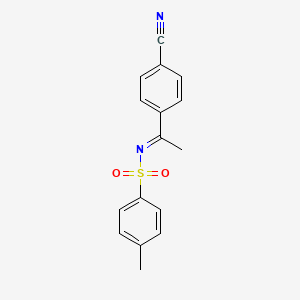
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
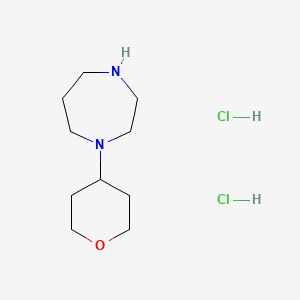
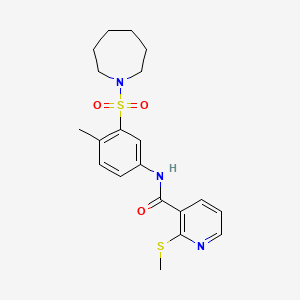
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
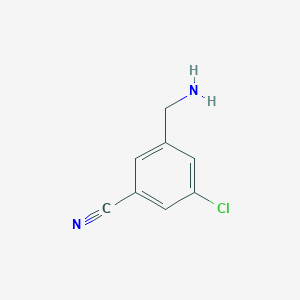
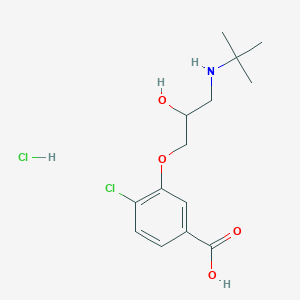
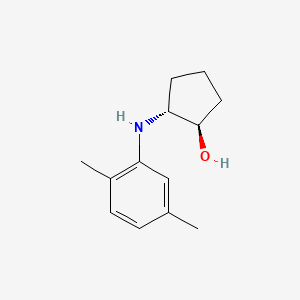
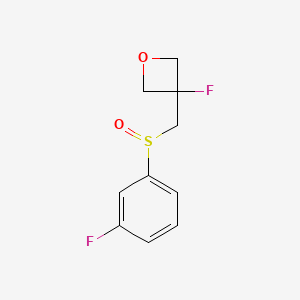
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
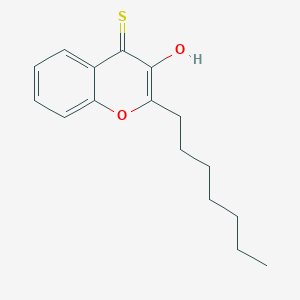
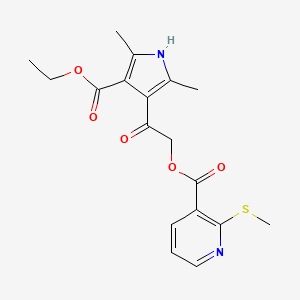
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
